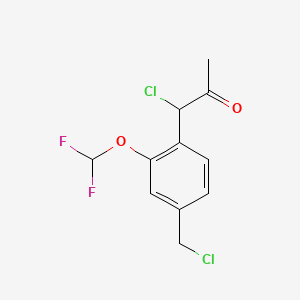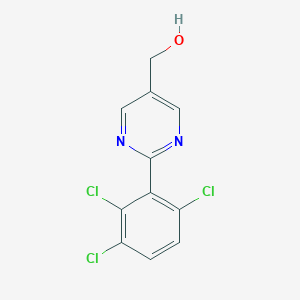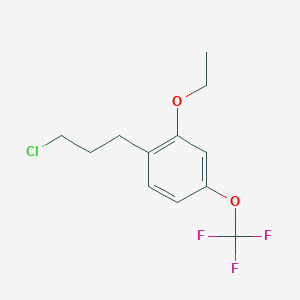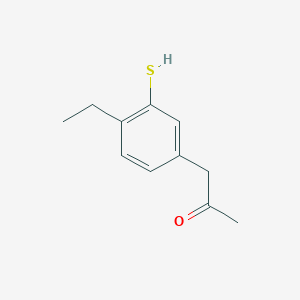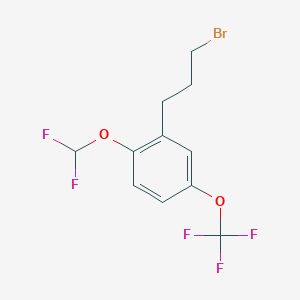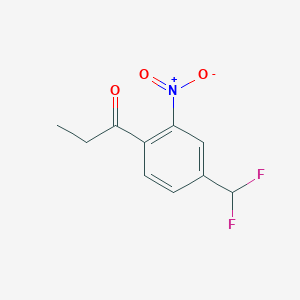
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 4-fluoroacetophenone with 2,6-difluorobenzaldehyde in the presence of a suitable catalyst and solvent, such as ethanol . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(Difluoromethyl)-2-aminophenyl)propan-1-one.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be utilized in the study of biological pathways and mechanisms, particularly those involving nitro and difluoromethyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the difluoromethyl group may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and nitro groups, resulting in different chemical properties and reactivity.
1-(4-Nitrophenyl)propan-1-one:
1-(4-(Trifluoromethyl)-2-nitrophenyl)propan-1-one: Similar structure but with a trifluoromethyl group, which can alter its chemical behavior and interactions.
Uniqueness: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9F2NO3 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO3/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3 |
InChI Key |
LEXUVLGYEQNBMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


